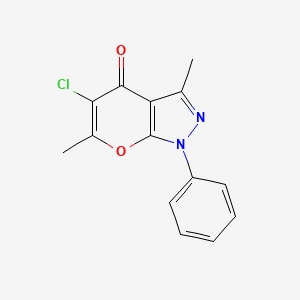
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester is a complex organic compound with a unique structure. This compound is characterized by its tricyclic benzotriazole core, which is fused with a methano bridge and substituted with a phenyl group and dimethyl ester functionalities. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-
Uniqueness
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester stands out due to its tricyclic structure and the presence of both a methano bridge and ester functionalities. These features confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
56382-90-2 |
|---|---|
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
dimethyl 5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-23-14(21)16-11-8-9-12(10-11)17(16,15(22)24-2)20(19-18-16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Clave InChI |
RYEXOAVTRFBHAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12C3CCC(C3)C1(N(N=N2)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


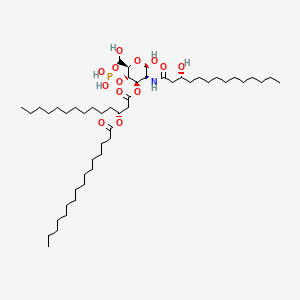

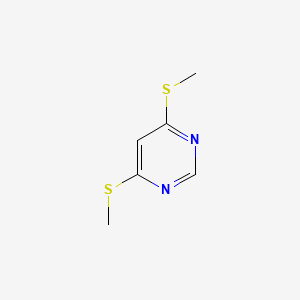

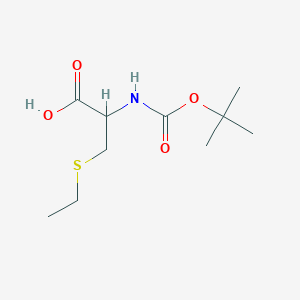


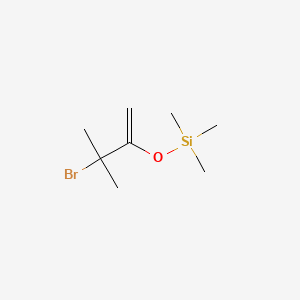
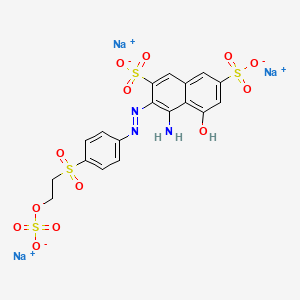
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
